An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea, a molecule of interest in synthetic chemistry and drug discovery. Due to the absence of extensive published experimental data for this specific compound, this document combines foundational chemical principles with computationally predicted data to offer a robust profile for researchers, scientists, and drug development professionals. The guide details the compound's structural and chemical identity, presents a full suite of predicted physicochemical parameters, and provides authoritative, field-proven experimental protocols for their empirical validation based on internationally recognized OECD guidelines. The objective is to equip researchers with the necessary predictive data and practical methodologies to effectively utilize, characterize, and develop this compound in a laboratory setting.
Introduction and Molecular Identity
1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea is a disubstituted urea derivative containing two key reactive moieties: an allyl group and a 2-chloropropanoyl group. The presence of the acylurea functional group, a chiral center at the C2 position of the propanoyl group, and a reactive allyl tail suggests its potential as a versatile synthetic intermediate or a candidate for covalent modification of biological targets.
Accurate characterization begins with unambiguous identification. The fundamental identifiers for this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(2-chloropropanoyl)-3-(prop-2-en-1-yl)urea | - |
| Synonyms | N-allyl-N'-(2-chloropropanoyl)urea | - |
| CAS Number | 1094302-21-2 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Canonical SMILES | C=CCNC(=O)NC(=O)C(C)Cl | - |
Below is a diagram representing the molecular connectivity and key functional groups of the title compound.
Caption: Molecular connectivity of 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea.
Predicted Physicochemical Properties
In the absence of peer-reviewed experimental data, we have employed high-quality computational models to predict the key physicochemical properties relevant to research and drug development. The following data were generated using the SwissADME web tool, a widely recognized platform for predicting pharmacokinetics and physicochemical properties.[2] It is imperative that these predicted values are confirmed experimentally; protocols for which are provided in Section 4.0.
Table 2: Predicted Physicochemical Data Summary
| Property | Predicted Value | Significance in a Research Context |
| Gastrointestinal (GI) Absorption | High | The molecule is predicted to be well-absorbed from the gastrointestinal tract. |
| LogP (Octanol/Water Partition) | 1.15 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| LogS (Aqueous Solubility) | -2.33 | Corresponds to a predicted solubility of 21.8 mg/mL. The compound is classified as "Soluble". |
| Topological Polar Surface Area (TPSA) | 58.62 Ų | This value is well within the typical range for orally bioavailable drugs, suggesting good cell permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups can participate in hydrogen bonding, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens act as hydrogen bond acceptors. |
| Lipinski's Rule of Five | 0 Violations | The compound adheres to all criteria of Lipinski's Rule of Five, predicting favorable "drug-likeness". |
| Bioavailability Score | 0.55 | This score integrates multiple parameters to suggest good potential for oral bioavailability. |
Data generated using the SwissADME web tool, accessed January 18, 2026.[2]
Expected Spectroscopic Profile
While experimental spectra are not available, the molecular structure allows for the prediction of key features that would be observed during spectroscopic analysis.
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¹H NMR: Protons on the allyl group would show characteristic signals, including a multiplet for the vinyl proton and doublets for the terminal vinyl protons and the methylene group adjacent to the nitrogen. The methine proton alpha to the chlorine would appear as a quartet, and the adjacent methyl group as a doublet. Two distinct N-H protons would likely appear as broad singlets.
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¹³C NMR: The spectrum would show seven distinct carbon signals. The two carbonyl carbons of the acylurea group would be found furthest downfield. The vinyl carbons of the allyl group would appear in the olefinic region, while the remaining aliphatic carbons would be found upfield.
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Infrared (IR) Spectroscopy: Key stretches would include N-H stretching around 3300 cm⁻¹, C=O stretching for the two carbonyls around 1680-1720 cm⁻¹, and C=C stretching for the allyl group around 1640 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 190. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ peak at approximately one-third the intensity of the M+ peak) would be a key diagnostic feature.
Standardized Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, all experimental characterizations should be performed according to internationally accepted standards. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are recognized as the global standard for regulatory safety testing.[3]
The overall workflow for a comprehensive physicochemical characterization is outlined below.
Caption: General workflow for physicochemical property determination.
Protocol: Determination of Melting Point (Capillary Method)
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Causality & Principle: The melting point is a fundamental indicator of a crystalline solid's purity. This method, based on OECD Guideline 102, involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.
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Methodology:
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Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
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Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Preliminary Scan: Heat the sample rapidly (e.g., 10-20 °C/min) to get an approximate melting range.
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Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
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Observation: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which all solid has melted (T_final). The melting point is reported as this range.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
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Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
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Causality & Principle: Aqueous solubility is critical for assessing bioavailability and designing formulations. The shake-flask method, aligned with OECD Guideline 105, is the gold-standard for determining the saturation concentration of a substance in water at a specific temperature by allowing it to reach thermodynamic equilibrium.
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Methodology:
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System Preparation: To a series of glass vials, add an excess amount of the test compound to a known volume of purified water (e.g., pH 7.4 phosphate-buffered saline for physiological relevance).
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Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled water bath (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to separate the solid and aqueous phases.
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Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.
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Quantification: Analyze the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.
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Reporting: Express the solubility in units of mg/L or mol/L. The experiment should be performed at least in triplicate.
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Protocol: Determination of the n-Octanol/Water Partition Coefficient (LogP)
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Causality & Principle: The partition coefficient (LogP) quantifies a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic behavior. This protocol, following OECD Guideline 107, measures the ratio of the compound's concentration in two immiscible phases (n-octanol and water) at equilibrium.
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Methodology:
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Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
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Test Solution Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (based on predicted LogP, likely n-octanol).
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Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., a 1:1 ratio). Add a small amount of the stock solution.
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Equilibration: Shake the vessel for a sufficient time at a controlled temperature to allow the compound to partition and reach equilibrium between the two phases.
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Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
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Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (LogP).
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Stability and Reactivity Profile
The chemical structure of 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea suggests several potential areas of reactivity and instability that researchers should consider:
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Hydrolysis: The acylurea linkage is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into allylurea and 2-chloropropionic acid.
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Nucleophilic Substitution: The secondary chloride is a leaving group and can be displaced by nucleophiles. This reactivity could be exploited for covalent labeling of biological targets (e.g., cysteine residues).
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Allyl Group Reactivity: The double bond in the allyl group can undergo typical alkene reactions, such as addition reactions or polymerization under certain conditions.
It is recommended that the compound be stored in a cool, dry, and inert environment to minimize degradation. Stability studies in relevant aqueous buffers and formulation vehicles should be conducted as part of any drug development program.
Conclusion
This guide establishes a foundational physicochemical profile for 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea. While experimental data remains to be published, the computationally predicted properties—including high GI absorption, balanced lipophilicity, and good aqueous solubility—suggest that this compound possesses favorable "drug-like" characteristics. The provided authoritative protocols, grounded in OECD guidelines, offer a clear and reliable path for researchers to empirically validate these predictions and further characterize this promising molecule. The structural features indicate potential for both further synthetic elaboration and application as a covalent modifier, warranting its investigation by the scientific community.
References
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OECD (2006), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Summary of Considerations in the Report from the OECD Expert Group on Physical Chemistry, OECD Publishing, Paris. URL:
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Kemix Pty Ltd, 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea Product Page. URL: [Link][1]
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OECD, Guidelines for the Testing of Chemicals, OECD Publishing. URL: [Link][3]
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Daina, A., Michielin, O., and Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link][2]
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Wikipedia, OECD Guidelines for the Testing of Chemicals. URL: [Link]
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BIOFOUNT, 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea Product Page. URL: [Link][4]
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